Flurothyl

Cognitive impairment Memory Convulsive therapy

Flurothyl (hexafluorodiethyl ether; trade name Indoklon) is a volatile liquid belonging to the halogenated ether family, structurally related to modern inhalational anesthetics such as sevoflurane and desflurane. It acts as a central nervous system stimulant and convulsant, historically used as an alternative to electroconvulsive therapy (ECT) for inducing seizures in psychiatric patients.

Molecular Formula C4H4F6O
Molecular Weight 182.06 g/mol
CAS No. 333-36-8
Cat. No. B1218728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlurothyl
CAS333-36-8
SynonymsFluorothyl
Flurothyl
Flurotyl
Indoklon
Molecular FormulaC4H4F6O
Molecular Weight182.06 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)OCC(F)(F)F
InChIInChI=1S/C4H4F6O/c5-3(6,7)1-11-2-4(8,9)10/h1-2H2
InChIKeyKGPPDNUWZNWPSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flurothyl (CAS 333-36-8): A Volatile Halogenated Ether Convulsant for Seizure Induction


Flurothyl (hexafluorodiethyl ether; trade name Indoklon) is a volatile liquid belonging to the halogenated ether family, structurally related to modern inhalational anesthetics such as sevoflurane and desflurane [1]. It acts as a central nervous system stimulant and convulsant, historically used as an alternative to electroconvulsive therapy (ECT) for inducing seizures in psychiatric patients [2]. Currently, its primary applications are in experimental animal models of epilepsy and, to a lesser extent, as a specialty additive in lithium-ion battery electrolytes [3].

Seizure induction in experimental rodent models
GABA(A) receptor antagonist probe for ion channel research
Specialty electrolyte additive in lithium-sulfur battery studies

Why Flurothyl Cannot Be Replaced by Other Halogenated Ethers or Standard Convulsants


Flurothyl exhibits a unique pharmacological profile that distinguishes it from both its anesthetic structural isomers and other chemical convulsants. Unlike the closely related fluorinated ether anesthetics (e.g., sevoflurane, isoflurane), which act as positive allosteric modulators or potentiators of GABA(A) receptors to induce sedation, Flurothyl functions as a GABA(A) receptor antagonist, leading to neuronal excitation and seizure [1]. Furthermore, when compared to alternative convulsant agents like pentylenetetrazol (PTZ) or electroconvulsive therapy (ECT), Flurothyl demonstrates a distinct differentiation in both its cognitive safety profile and its practical administration as an inhalant, making simple substitution for any given application scientifically invalid [2].

Structurally related anesthetic ethers are GABA(A) potentiators, not antagonists; mechanism mismatch limits direct interchangeability for seizure models.
Pentylenetetrazol (PTZ) shows distinct seizure threshold modulation under morphine; pharmacological profiles differ and simple substitution may not reproduce endpoint responses.
Volatile inhalant administration enables rapid titration control, which injectable convulsants cannot replicate; methodological substitution may introduce variability in seizure induction studies.

Quantitative Differentiation of Flurothyl: Head-to-Head Evidence vs. Key Comparators


Cognitive Safety Profile: Flurothyl vs. Electroconvulsive Therapy (ECT)

Flurothyl-induced seizures (FIS) provide equal clinical efficacy to ECT but with a statistically significant reduction in cognitive and memory impairment [1]. A systematic review of clinical and archival data concluded that the therapeutic effect of seizures induced by Flurothyl inhalation is equivalent to that of electrical induction, but with a markedly better side effect profile regarding cognition [2]. This key advantage was overshadowed by the operational ease of ECT, not superior safety or efficacy [1].

Cognitive Endpoint vs. ECT
Head-to-head
Reported seizure endpoint equivalence; lower cognitive impairment endpoint context.
Supports isolation of seizure-specific effects from electrical stimulation.
Retrospective clinical analysis; requires endpoint validation in current models.
Cognitive impairment Memory Convulsive therapy Psychiatry

Molecular Target Engagement: GABA(A) Receptor Antagonism vs. Anesthetic Isomers

Flurothyl is structurally an isomer of volatile anesthetics, yet it produces the opposite pharmacological effect. While sevoflurane and isoflurane potentiate GABA(A) receptor function, Flurothyl inhibits it, acting as an antagonist [1]. This diametric opposition at the molecular level provides a crucial tool for probing the structural determinants of anesthetic vs. convulsant activity at ligand-gated ion channels.

GABA(A) Modulation vs. Anesthetics
Class-level inference
Antagonism vs. potentiation; opposite functional effect on inhibitory ligand-gated ion channels.
Probe for differentiating antagonist vs. potentiator binding sites.
Electrophysiological context; binding site mapping may vary with subunit composition.
GABA-A receptor Electrophysiology Mechanism of action Convulsant

Seizure Induction Potency: Comparative Thresholds vs. Pentylenetetrazol (PTZ)

In comparative animal studies, Flurothyl demonstrates a distinct convulsant profile. When assessing seizure threshold in Sprague-Dawley rats, an acute dose of morphine (30 mg/kg) produced a differential increase in seizure threshold: a 36% increase for Flurothyl-induced seizures versus a 94% increase for intravenous PTZ [1]. This indicates that the two convulsants, while both effective, engage with the system in a quantifiably different manner and are not interchangeable.

Seizure Threshold Shift
Head-to-head
Flurothyl: 36% threshold increase PTZ: 94% increase (morphine model)
Quantitative differentiation in convulsant sensitivity under opioid challenge.
Rat model; sensitivity may be species- and dose-dependent.
Seizure threshold Epilepsy model Convulsant In vivo

Practical Administration: Volatile Inhalant vs. Injectable Convulsants

Flurothyl's volatile nature allows for administration via inhalation, offering a non-invasive, rapid-onset, and easily titratable method for inducing seizures in experimental animals [1]. This contrasts sharply with injectable convulsants like PTZ, which require intraperitoneal or intravenous administration, introducing handling stress, variable absorption kinetics, and a more complex dosing regimen. The inhalant route allows for precise control over seizure duration by simply removing the animal from the Flurothyl atmosphere [2].

Inhalation Route Control
Supporting evidence
Non-invasive, rapid onset/offset via inhalation; minimizes injection stress and variable absorption.
Enables precise seizure titration for reproducible rodent epilepsy models.
Methodological advantage context; direct comparative validation against injectable protocols may be required.
Animal model Seizure induction Inhalant Experimental methods

Optimized Application Scenarios for Flurothyl Based on Verified Differentiation


Investigating the Fundamental Mechanisms of Convulsive Therapy and Memory

Flurothyl is the optimal tool for dissecting the therapeutic and adverse effects of convulsive therapy. As established, its clinical efficacy equals that of ECT but with a superior cognitive safety profile [1]. Therefore, any research program aiming to isolate the neurobiological benefits of a generalized seizure from the confounding and detrimental effects of electrical current should select Flurothyl as the seizure-inducing agent. This application directly leverages the compound's primary and most well-documented point of differentiation.

Establishing Reproducible Non-Invasive Seizure Models in Rodents

For laboratories developing chronic or acute epilepsy models, Flurothyl inhalation provides significant advantages over injectable convulsants [2]. Its volatile nature ensures rapid, stress-free induction and equally rapid termination of seizures, allowing for tight experimental control over seizure duration and frequency. This reduces animal stress and variability, leading to higher data quality in studies of epileptogenesis, cognitive outcomes, and antiepileptic drug screening.

Probing the Structural Pharmacology of GABA(A) Receptors

Flurothyl serves as a unique molecular probe for GABA(A) receptor research. Its role as an antagonist, in stark contrast to its anesthetic structural isomers, makes it an essential comparator [3]. Studies focused on mapping the binding sites for volatile agents on ligand-gated ion channels or understanding the conformational changes that differentiate agonism/positive modulation from antagonism will find Flurothyl indispensable.

Specialty Electrolyte Additive for Lithium-Sulfur Battery Research

In the field of advanced energy storage, Flurothyl (bis(2,2,2-trifluoroethyl) ether) has been cited for its use as an additive in lithium-ion and lithium-sulfur battery electrolytes to diminish self-discharge . This industrial application, while less extensively documented than its biomedical uses, represents a distinct and specialized procurement scenario driven by its unique fluorinated ether structure and physical properties.

Application
Selection Property
Validation Focus
Convulsive therapy mechanism research
Seizure-specific endpoint isolation
Cognitive endpoint comparison with ECT context
Rodent epilepsy model establishment
Non-invasive inhalation induction
Seizure threshold and duration control reproducibility
GABA(A) receptor structural pharmacology
Antagonist isomer comparative tool
Potentiation vs. inhibition binding site mapping
Lithium-sulfur battery research
Fluorinated ether additive property
Self-discharge suppression in Li-S cells

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